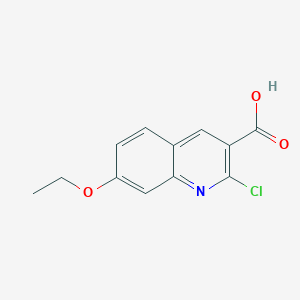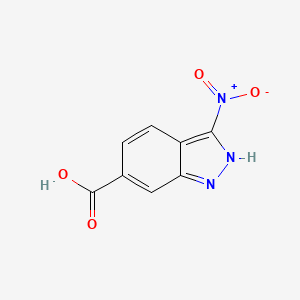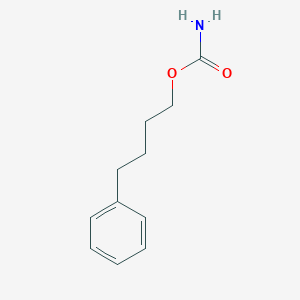
4-Phenylbutyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylbutyl carbamate is an organic compound belonging to the carbamate family. Carbamates are widely recognized for their stability and versatility in various chemical and biological applications. The compound is characterized by its phenyl group attached to a butyl chain, which is further linked to a carbamate moiety. This unique structure imparts specific chemical properties that make it valuable in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Phenylbutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired carbamate with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a one-pot reaction of carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, making it suitable for large-scale production . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylbutyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and aromatic compounds .
Applications De Recherche Scientifique
4-Phenylbutyl carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Phenylbutyl carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This modulation is often due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions . Additionally, the carbamate functionality participates in hydrogen bonding, enhancing its stability and biological activity .
Comparaison Avec Des Composés Similaires
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: 4-Phenylbutyl carbamate is unique due to its specific structure, which includes a phenyl group attached to a butyl chain. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, compared to other carbamates like methyl or ethyl carbamate . The presence of the phenyl group also allows for additional functionalization through electrophilic aromatic substitution, making it more versatile in synthetic applications .
Propriétés
Numéro CAS |
91246-82-1 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-phenylbutyl carbamate |
InChI |
InChI=1S/C11H15NO2/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13) |
Clé InChI |
UJWYDFJLWIHLOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


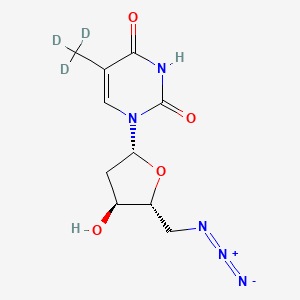
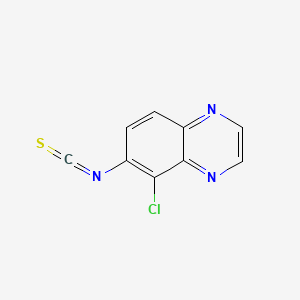
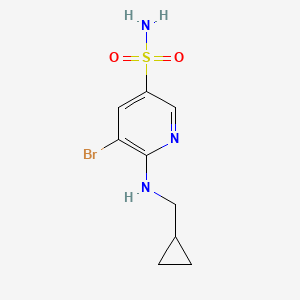
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
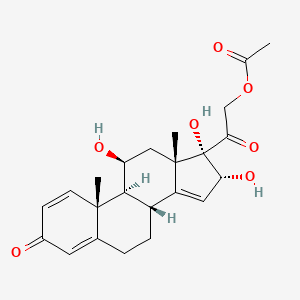
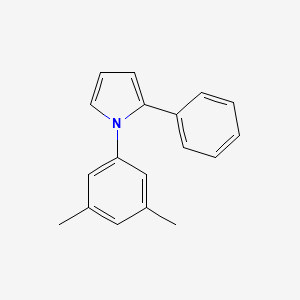
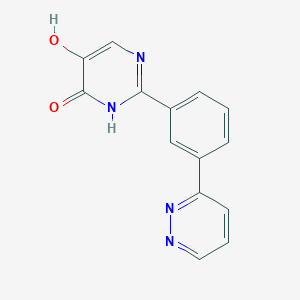
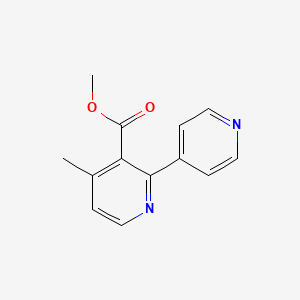
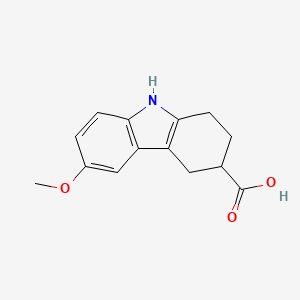
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
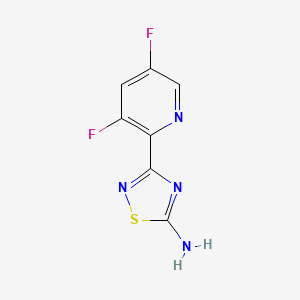
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
